

# Application Note: A Luminescent Assay for Measuring Pim-1 Kinase Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pim-1 kinase inhibitor 13*

Cat. No.: *B15614906*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, cell survival, and apoptosis.[1] It is a proto-oncogene primarily involved in signal transduction pathways initiated by cytokines.[1] The expression of Pim-1 is regulated by the JAK/STAT signaling pathway.[2] Due to its involvement in numerous human cancers, including prostate cancer and various hematopoietic malignancies, Pim-1 has emerged as a significant target for cancer drug discovery.[1][2] Assays that accurately measure the enzymatic activity of Pim-1 are essential for screening and characterizing potential inhibitors in a high-throughput format.

This document provides a detailed protocol for a Pim-1 kinase activity assay using the ADP-Glo™ Kinase Assay technology. This luminescent assay format is highly sensitive, robust, and amenable to automation, making it ideal for drug development applications.[3][4]

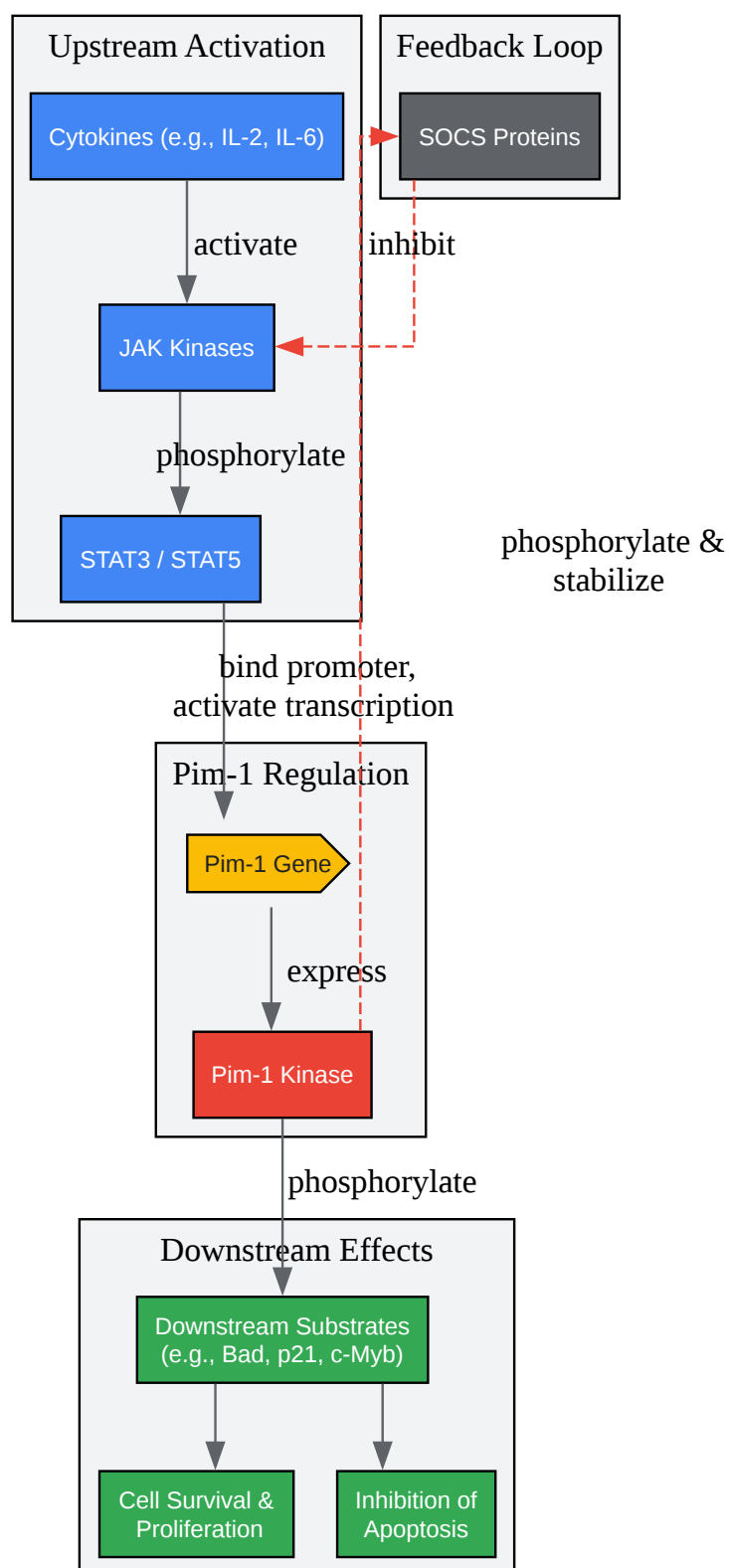
## Assay Principle

The ADP-Glo™ Kinase Assay is a luminescent method that quantifies the amount of adenosine diphosphate (ADP) produced during a kinase reaction.[5] The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining adenosine triphosphate (ATP) is depleted by adding ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then used in

a luciferase/luciferin reaction to produce a light signal that is directly proportional to the Pim-1 kinase activity.[6][7]

## Pim-1 Signaling Pathway

Pim-1 is a downstream effector of various cytokine signaling pathways. Its transcription is primarily activated by the JAK/STAT pathway. Once expressed, Pim-1 phosphorylates a range of downstream substrates that regulate cell survival and proliferation. It can also participate in a negative feedback loop by phosphorylating SOCS proteins, which are inhibitors of JAK/STAT signaling.[2][8]

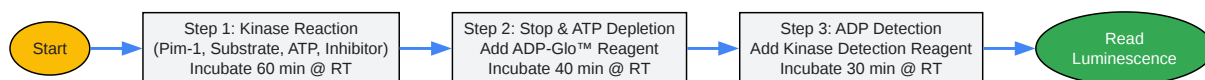


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Pim-1 is activated by the JAK/STAT pathway and regulates cell survival.

## Experimental Workflow

The experimental workflow is a sequential, "add-and-read" process, making it highly suitable for automated high-throughput screening (HTS). The process involves initiating the kinase reaction, stopping it while simultaneously depleting excess ATP, and finally detecting the generated ADP through a luminescent reaction.[5][7]



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The ADP-Glo™ assay workflow consists of three main steps.

## Materials and Reagents

Reagent	Example Supplier	Catalog Number
ADP-Glo™ Kinase Assay	Promega	V9101
Recombinant Human Pim-1 Kinase	Promega	V4032
Pim-1 Substrate (e.g., S6Ktide)	BPS Bioscience	79884
ATP, Ultra Pure	Promega	V9151
Tris-HCl	Sigma-Aldrich	T5941
MgCl <sub>2</sub>	Sigma-Aldrich	M8266
Bovine Serum Albumin (BSA)	Sigma-Aldrich	A7906
Dithiothreitol (DTT)	Sigma-Aldrich	D9779
DMSO	Sigma-Aldrich	D8418
384-well low-volume, solid white plates	Corning	3572

## Experimental Protocol

This protocol is optimized for a 384-well plate format with a final kinase reaction volume of 5  $\mu\text{L}$ .<sup>[5]</sup>

## Reagent Preparation

- **1X Kinase Buffer:** Prepare a buffer containing 40 mM Tris (pH 7.5), 20 mM  $\text{MgCl}_2$ , 0.1 mg/mL BSA, and 50  $\mu\text{M}$  DTT.<sup>[5]</sup> Store in aliquots at  $-20^\circ\text{C}$ .
- **2X ATP/Substrate Mix:** In 1X Kinase Buffer, prepare a solution containing the desired concentration of ATP (e.g., 50  $\mu\text{M}$ ) and Pim-1 substrate (e.g., 0.4  $\mu\text{g}/\mu\text{L}$  S6Ktide). The final concentration in the 5  $\mu\text{L}$  reaction will be half of this (e.g., 25  $\mu\text{M}$  ATP, 0.2  $\mu\text{g}/\mu\text{L}$  substrate).
- **2X Pim-1 Enzyme Solution:** Dilute the Pim-1 enzyme stock in 1X Kinase Buffer to a 2X working concentration (e.g., 20  $\text{ng}/\mu\text{L}$ , for a final concentration of 10  $\text{ng}/\mu\text{L}$ ). The optimal enzyme concentration should be determined empirically by performing an enzyme titration (see Table 1).
- **Test Compound (Inhibitor) Preparation:** Prepare serial dilutions of test compounds in 100% DMSO. Then, dilute these stocks into 1X Kinase Buffer to create a 5X final concentration with a constant DMSO concentration (e.g., 5%).

## Assay Procedure

The total reaction volume is 20  $\mu\text{L}$ , composed of the kinase reaction, ADP-Glo™ Reagent, and Kinase Detection Reagent in a 1:1:2 ratio.<sup>[9]</sup>

- **Add Inhibitor/Vehicle:** To the wells of a 384-well plate, add 1  $\mu\text{L}$  of the 5X test compound or vehicle (e.g., 5% DMSO in 1X Kinase Buffer).
- **Add Enzyme:** Add 2  $\mu\text{L}$  of the 2X Pim-1 enzyme solution to each well.
- **Initiate Kinase Reaction:** Add 2  $\mu\text{L}$  of the 2X ATP/Substrate mix to each well to start the reaction.
- **Incubate:** Mix the plate gently and incubate at room temperature for 60 minutes.<sup>[5]</sup>
- **Stop Reaction and Deplete ATP:** Add 5  $\mu\text{L}$  of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.<sup>[5][7]</sup>

- Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes.[5][7]
- Measure Luminescence: Read the plate using a plate-reading luminometer with an integration time of 0.5-1 second per well.[5]

## Data Analysis

- Calculate Percent Inhibition: The activity of Pim-1 is proportional to the relative light units (RLU) measured.
  - Percent Inhibition =  $100 \times (1 - (\text{RLU}_{\text{inhibitor}} - \text{RLU}_{\text{background}}) / (\text{RLU}_{\text{vehicle}} - \text{RLU}_{\text{background}}))$
  - RLU<sub>background</sub> is the signal from a no-enzyme control.
- Determine IC<sub>50</sub> Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC<sub>50</sub> value, which is the concentration of inhibitor that causes 50% inhibition of kinase activity.

## Representative Data

### Pim-1 Enzyme Titration

An enzyme titration is performed to determine the optimal amount of kinase that produces a robust signal within the linear range of the assay.

Pim-1 per reaction (ng)	RLU (Relative Light Units)	S/B Ratio	% ATP to ADP Conversion
200	802,297	89	35%
100	521,833	58	22%
50	380,665	42	16%
25	223,647	25	9%
13	120,512	13	4%
0 (background)	9,023	1	0%

Data adapted from Promega Corporation application note.[\[5\]](#) A concentration of 10-25 ng per reaction is often suitable for inhibitor screening.

## Inhibitor Potency (IC<sub>50</sub>) Determination

The assay can be used to determine the potency of various small molecule inhibitors against Pim-1 kinase.

Compound	IC <sub>50</sub> (nM)	Reference
Staurosporine	2.6 - 437.1	[5][10]
AZD1208	0.4	[11]
SGI-1776	7	[12]
SMI-4a	17	[11]
TCS PIM-1 1	50	[11]
Hispidulin	2,710	[11]

IC<sub>50</sub> values can vary based on assay conditions, such as ATP concentration.

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- To cite this document: BenchChem. [Application Note: A Luminescent Assay for Measuring Pim-1 Kinase Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614906#experimental-protocol-for-pim-1-kinase-activity-assay]

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